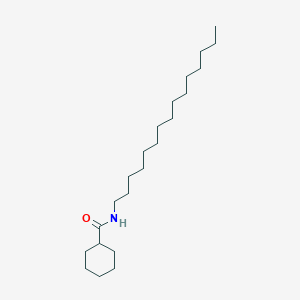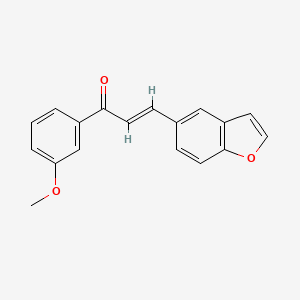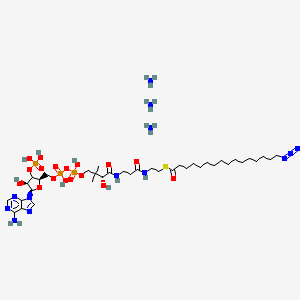
Uridine 5'-monophosphate-d11 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-monophosphate-d11 (dilithium) is a deuterium-labeled form of uridine 5’-monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uridine 5’-monophosphate-d11 (dilithium) is synthesized through the deuteration of uridine 5’-monophosphate. The process involves the incorporation of deuterium atoms into the uridine molecule, replacing hydrogen atoms. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-d11 (dilithium) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-monophosphate-d11 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-monophosphate-d11 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Helps in studying RNA synthesis and degradation pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive enhancement.
Industry: Utilized in the production of stable isotope-labeled compounds for pharmaceutical research.
Wirkmechanismus
Uridine 5’-monophosphate-d11 (dilithium) exerts its effects by participating in nucleotide metabolism. It is incorporated into RNA and DNA, influencing various cellular processes. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its role in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-monophosphate: The non-deuterated form, commonly found in biological systems.
Uridine 5’-monophosphate-15N2: Labeled with nitrogen-15 isotopes for different tracking purposes.
Uridine 5’-monophosphate-13C9: Labeled with carbon-13 isotopes for metabolic studies.
Uniqueness
Uridine 5’-monophosphate-d11 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms offer greater stability and reduced metabolic degradation compared to hydrogen, making it an ideal tracer for long-term studies .
Eigenschaften
Molekularformel |
C9H11Li2N2O9P |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD |
InChI-Schlüssel |
VZKHMAVADRKKIM-XXBYVXEFSA-L |
Isomerische SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


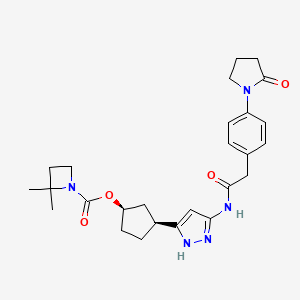
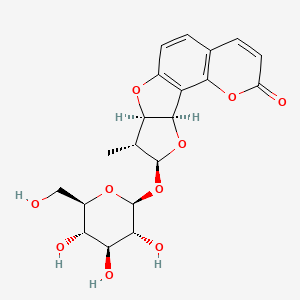
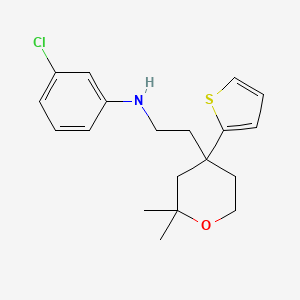
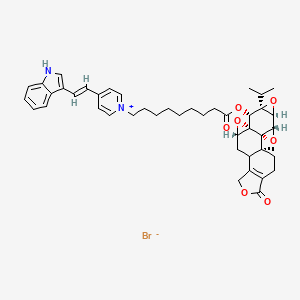

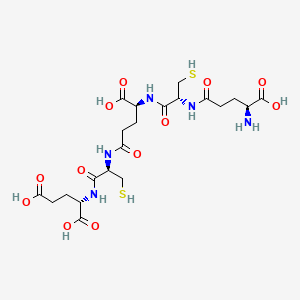
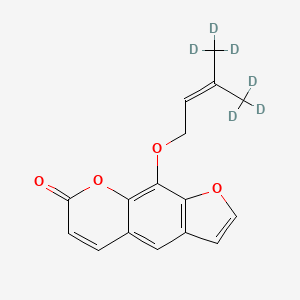
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



